4-Aminopyridine-2-sulfonyl fluoride 4-Aminopyridine-2-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.: 2091716-54-8
VCID: VC4580890
InChI: InChI=1S/C5H5FN2O2S/c6-11(9,10)5-3-4(7)1-2-8-5/h1-3H,(H2,7,8)
SMILES: C1=CN=C(C=C1N)S(=O)(=O)F
Molecular Formula: C5H5FN2O2S
Molecular Weight: 176.17

4-Aminopyridine-2-sulfonyl fluoride

CAS No.: 2091716-54-8

Cat. No.: VC4580890

Molecular Formula: C5H5FN2O2S

Molecular Weight: 176.17

* For research use only. Not for human or veterinary use.

4-Aminopyridine-2-sulfonyl fluoride - 2091716-54-8

Specification

CAS No. 2091716-54-8
Molecular Formula C5H5FN2O2S
Molecular Weight 176.17
IUPAC Name 4-aminopyridine-2-sulfonyl fluoride
Standard InChI InChI=1S/C5H5FN2O2S/c6-11(9,10)5-3-4(7)1-2-8-5/h1-3H,(H2,7,8)
Standard InChI Key NBTGDECDGDKNOU-UHFFFAOYSA-N
SMILES C1=CN=C(C=C1N)S(=O)(=O)F

Introduction

Structural and Functional Characteristics

The structural uniqueness of 4-aminopyridine-2-sulfonyl fluoride lies in its pyridine ring, which provides aromatic stability and electronic diversity. The amino group at the 4-position enhances solubility in polar solvents and serves as a site for further derivatization, while the sulfonyl fluoride group at the 2-position is a potent electrophile capable of forming covalent bonds with nucleophilic residues in biomolecules . This combination makes the compound a versatile tool for probing protein-ligand interactions and designing covalent inhibitors.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC5H5FN2O2S\text{C}_5\text{H}_5\text{FN}_2\text{O}_2\text{S}
Molecular Weight176.17 g/mol
CAS Number2091716-54-8
ReactivityElectrophilic sulfonyl fluoride group
SolubilityModerate in polar aprotic solvents

Synthesis Strategies

Conventional Sulfuryl Fluoride-Based Routes

The most documented synthesis involves reacting 4-aminopyridine with sulfuryl fluoride (SO2F2\text{SO}_2\text{F}_2) in the presence of a base such as triethylamine. This method proceeds via nucleophilic aromatic substitution, where the sulfonyl fluoride group is introduced at the 2-position of the pyridine ring . Yields are optimized under anhydrous conditions at temperatures between 0–25°C, with reaction times varying from 4 to 12 hours.

Palladium-Catalyzed Approaches

Recent advances utilize palladium catalysts to synthesize sulfonyl fluorides from aryl halides. For example, a one-pot method employing PdCl2(AmPhos)2\text{PdCl}_2(\text{AmPhos})_2, DABSO (dibenzothiophene sulfone), and NFSI\text{NFSI} (N-fluorobenzenesulfonimide) enables the conversion of 4-amino-2-bromopyridine to the target compound . This approach offers advantages in regioselectivity and functional group tolerance, achieving yields up to 80% under microwave-assisted conditions .

Table 2: Comparison of Synthesis Methods

MethodReagents/ConditionsYield (%)Reference
Sulfuryl FluorideSO2F2\text{SO}_2\text{F}_2, Et3_3N, CH3_3CN, 25°C70–85
Palladium-CatalyzedPdCl2_2(AmPhos)2_2, DABSO, NFSI, 90°C58–80

Biological Activity and Mechanisms

Covalent Protein Modification

4-Aminopyridine-2-sulfonyl fluoride acts as a covalent inhibitor by targeting nucleophilic residues (e.g., lysine, tyrosine) in enzyme active sites. For instance, studies on XIAP (X-linked inhibitor of apoptosis protein) demonstrate that analogous sulfonyl fluorides form irreversible bonds with Lys311, disrupting protein-protein interactions critical for apoptosis regulation . This mechanism is leveraged in chemical biology to study signaling pathways and validate drug targets.

Target ProteinResidue ModifiedBiological EffectReference
XIAP BIR3 DomainLys311Apoptosis Induction
Serine ProteasesActive Site SerEnzyme Inhibition

Applications in Chemical Biology

Activity-Based Protein Profiling

The compound’s reactivity enables its use in activity-based probes to map enzymatic activity in complex proteomes. By conjugating fluorescent tags or biotin to the amino group, researchers can visualize or isolate target proteins in live cells .

Covalent Drug Discovery

In drug development, 4-aminopyridine-2-sulfonyl fluoride serves as a warhead in covalent inhibitors. Its balanced reactivity and stability allow for selective targeting of non-catalytic residues, expanding the druggable genome. Current efforts focus on optimizing pharmacokinetic properties for in vivo applications .

Recent Advances and Future Directions

Stability Optimization

Recent work highlights the role of electron-donating substituents in improving aqueous stability. For example, introducing methoxy groups at the pyridine 5-position extends half-life by 40%, enabling prolonged biological activity .

Expanding Target Space

Ongoing studies explore covalent modification of tyrosine residues in kinase domains, offering new avenues for cancer therapy. Preliminary data show that 4-aminopyridine-2-sulfonyl fluoride derivatives inhibit EGFR (epidermal growth factor receptor) with IC50_{50} values below 100 nM .

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